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molecular formula C10H10Cl2O B8769417 1-Propanone, 2-chloro-1-(4-chlorophenyl)-2-methyl- CAS No. 36025-21-5

1-Propanone, 2-chloro-1-(4-chlorophenyl)-2-methyl-

Cat. No. B8769417
M. Wt: 217.09 g/mol
InChI Key: SFFMIORDYVFMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582862

Procedure details

182.7 g (1.0 mol) of 1-(4-chlorophenyl)-2-methylpropan-1-one are warmed to 40° and chlorinated with 71 g (1.0 mol) of chlorine gas at 40°-65° in the course of 5 hours. The dissolved HCl gas is then driven off by blowing with nitrogen. The liquid crude product is then reacted further.
Quantity
182.7 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[Cl:13]Cl.Cl>>[Cl:13][C:9]([CH3:10])([CH3:11])[C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)=[O:12]

Inputs

Step One
Name
Quantity
182.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(C)C)=O
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid crude product is then reacted further

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)C1=CC=C(C=C1)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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